molecular formula C12H15N5O2S B2656901 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034358-60-4

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2656901
CAS No.: 2034358-60-4
M. Wt: 293.35
InChI Key: LZVPVIVYPHCYMM-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a synthetic molecular hybrid compound designed for advanced research applications in medicinal chemistry and drug discovery. It features a 1,3,5-triazine core, a privileged scaffold in anticancer agent development , linked via a methylene bridge to a thiophene-2-carboxamide group. The integration of the 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl moiety and the thiophene carboxamide creates a multifunctional structure with significant potential for probing biological pathways. The 1,3,5-triazine ring is a key pharmacophore known for its diverse biological activities. Recent studies highlight that molecular hybrids containing this structure demonstrate promising cytotoxic activity against various human cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The thiophene carboxamide derivative group is also recognized for its bioactive properties and is investigated for its role in creating new microbicidal agents to control phytopathogenic microorganisms . This compound is presented as a high-purity building block or intermediate for scientists developing novel therapeutic candidates. Its structure is well-suited for exploring structure-activity relationships (SAR) and synthesizing more complex molecules for screening against specific biological targets. This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-17(2)11-14-9(15-12(16-11)19-3)7-13-10(18)8-5-4-6-20-8/h4-6H,7H2,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVPVIVYPHCYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 4-(dimethylamino)-6-methoxy-1,3,5-triazine in the presence of a coupling agent. Commonly used coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine moiety can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and triazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted thiophene and triazine derivatives.

Scientific Research Applications

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazine moiety can act as a pharmacophore, interacting with enzymes or receptors, while the thiophene ring can enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The triazine ring is a common scaffold in agrochemicals and materials science. Key structural variations among analogs include:

Compound Triazine Substituents Functional Groups/Linkages Key References
Target Compound 4-(dimethylamino), 6-methoxy, 2-(methyl-thiophene-2-carboxamide) Thiophene carboxamide
(E)-N-(4-(Dimethylamino)-6-styryl-1,3,5-triazin-2-yl) acetamide (Compound B) 4-(dimethylamino), 6-styryl Acetamide
Metsulfuron methyl ester 4-methoxy, 6-methyl Sulfonylurea
Thifensulfuron methyl ester 4-methoxy, 6-methyl Sulfonylurea + thiophene carboxylate
Morpholino-substituted triazine (Compound 30) 4,6-dimorpholino Ureido linkage
  • The thiophene carboxamide linkage differs from sulfonylurea groups in herbicides (e.g., metsulfuron), suggesting distinct binding mechanisms or reduced herbicidal activity .

Physicochemical Properties

  • Electronic Properties: DFT studies on styryl-triazines () reveal that electron-donating groups (e.g., dimethylamino) lower the LUMO energy, enhancing electrophilic reactivity. This contrasts with sulfonylurea herbicides, where electron-withdrawing groups stabilize the triazine ring for hydrolysis resistance .
  • Solubility : The thiophene carboxamide may improve solubility in polar solvents compared to sulfonylureas, which rely on ester groups for lipophilicity .

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring with dimethylamino and methoxy substitutions, linked to a thiophene carboxamide moiety. Its molecular formula is C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S, and it has a molecular weight of approximately 270.34 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Interaction : It can modulate signaling pathways by interacting with cellular receptors, which may lead to various physiological responses.
  • DNA/RNA Interaction : The ability to intercalate with nucleic acids suggests potential effects on transcription and translation processes.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce cell viability in various cancer cell lines, including:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.6Significant reduction in viability
HeLa (Cervical Cancer)12.4Induced apoptosis
MCF7 (Breast Cancer)18.9Inhibited proliferation

These findings highlight its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This suggests its utility in developing new antimicrobial agents.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • In Vivo Tumor Model : A study involving mice with implanted tumors demonstrated that treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups .
  • Synergistic Effects : In combination with conventional chemotherapeutics, the compound enhanced the efficacy of existing treatments, suggesting potential for use in combination therapies .

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